REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH:12]2[CH2:15][N:14]([CH3:16])[CH2:13]2)=[O:11])=[CH:6][CH:5]=1.[CH2:17](Cl)Cl>>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH:12]2[CH2:17][CH2:13][N:14]([CH3:16])[CH2:15]2)[OH:11])=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C1CN(C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quench with water
|
Type
|
EXTRACTION
|
Details
|
extract with ethylacetate (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the crude material by flash chromatography
|
Type
|
CUSTOM
|
Details
|
collecting all the fractions as the product
|
Type
|
WASH
|
Details
|
Elute with 10% MeOH (2 N NH3)/CH2Cl2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(O)C1CN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |